4-(2-aminoethyl)piperidine-1-sulfonamide hydrochloride
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Overview
Description
4-(2-aminoethyl)piperidine-1-sulfonamide hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is known for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by the presence of a piperidine ring, an aminoethyl group, and a sulfonamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-aminoethyl)piperidine-1-sulfonamide hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced through nucleophilic substitution reactions, where an appropriate precursor reacts with ethylenediamine under controlled conditions.
Sulfonamide Formation: The sulfonamide moiety is introduced by reacting the intermediate compound with sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-aminoethyl)piperidine-1-sulfonamide hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
4-(2-aminoethyl)piperidine-1-sulfonamide hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-aminoethyl)piperidine-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4-(2-aminoethyl)benzenesulfonamide hydrochloride: Similar in structure but with a benzene ring instead of a piperidine ring.
4-(2-aminoethyl)piperidine-1-carboxamide hydrochloride: Similar in structure but with a carboxamide group instead of a sulfonamide group.
Uniqueness
4-(2-aminoethyl)piperidine-1-sulfonamide hydrochloride is unique due to its combination of a piperidine ring, an aminoethyl group, and a sulfonamide moiety.
Properties
IUPAC Name |
4-(2-aminoethyl)piperidine-1-sulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3O2S.ClH/c8-4-1-7-2-5-10(6-3-7)13(9,11)12;/h7H,1-6,8H2,(H2,9,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDUBIWVBMVLSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCN)S(=O)(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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